(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
Description
(3S,4R,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one is a substituted tetrahydro-2H-pyran-2-one derivative characterized by its stereospecific alkyl substituents and hydroxyl group. Key properties include:
Properties
Molecular Formula |
C22H42O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI Key |
LRXRIVSWHMVULO-PCCBWWKXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of hexanal with undecanal, followed by cyclization and reduction steps to form the oxanone ring. The reaction conditions often require the use of strong bases like sodium hydroxide and catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The oxanone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their catalytic activity.
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Modifications :
- The hexyl and undecyl chains in the target compound confer significant hydrophobicity compared to analogs with shorter (e.g., methyl) or branched (e.g., isopropyl) substituents .
- Longer alkyl chains may enhance lipid solubility but reduce aqueous stability, aligning with its classification as a degradation product .
Stereochemical Variations :
- The (3S,4R,6S) configuration distinguishes it from stereoisomers like (3α,4α,6β) or (5R,6R)-rel analogs . These differences could influence intermolecular interactions or biological activity.
Research Findings and Implications
- Synthetic Challenges : The compound’s stereospecific synthesis requires precise control, as evidenced by its multi-step preparation in related studies .
- Stability Considerations : Its degradation-prone nature suggests that analogs with shorter alkyl chains or stabilized stereochemistry (e.g., cyclic protections) might offer improved shelf-life .
Biological Activity
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one, also known by its CAS number 130793-26-9, is a synthetic compound with notable biological activities. It is classified as a tetrahydro-pyran derivative and has garnered attention in pharmacological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H42O3 |
| Molecular Weight | 354.567 g/mol |
| Density | 0.931 g/cm³ |
| Melting Point | 108-109 °C |
| Boiling Point | 483.15 °C |
| LogP | 6.1703 |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
1. Anti-inflammatory Effects:
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study examining its effects on prostaglandin E2 (PGE2) synthesis, it was shown to inhibit the production of inflammatory mediators in vitro, suggesting its potential use in treating inflammatory diseases .
2. Antioxidant Activity:
The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its protective effects against various diseases linked to oxidative damage .
3. Gastrointestinal Applications:
Given its structural similarity to other pharmacologically active compounds, this compound has been explored for use in gastrointestinal therapies. Its ability to modulate gut microbiota and improve digestive health is under investigation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Case Study 1: Inhibition of Prostaglandin Synthesis
In a controlled laboratory setting, researchers treated human cell lines with varying concentrations of the compound and measured PGE2 levels. Results indicated a dose-dependent inhibition of PGE2 synthesis, supporting the compound's role as an anti-inflammatory agent.
Case Study 2: Antioxidant Potential Assessment
A study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radicals compared to control groups, indicating strong antioxidant properties.
Case Study 3: Gastrointestinal Health Improvement
In animal models simulating gastrointestinal disorders, administration of this compound resulted in improved gut health markers and reduced inflammation in intestinal tissues.
Q & A
Q. 1.1. What are the optimal synthetic pathways for (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this stereochemically complex oxane derivative requires careful selection of protecting groups, catalysts, and solvents. A multi-step approach can be adapted from methodologies used for analogous oxacyclic compounds (e.g., ):
- Step 1 : Start with a chiral lactone precursor. Introduce hexyl and undecyl chains via nucleophilic substitution or Grignard reactions under inert conditions.
- Step 2 : Optimize hydroxyl group protection (e.g., using benzoyl or silyl ethers) to prevent unwanted side reactions .
- Step 3 : Use stereoselective catalysts (e.g., chiral Lewis acids) to control the 3S,4R,6S configuration. Monitor enantiomeric excess via chiral HPLC.
- Purification : Employ silica gel chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the target compound. Validate purity (>95%) using HPLC-MS .
Q. Key Parameters :
| Reaction Step | Catalysts/Solvents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chain Elongation | Grignard reagent, THF | 65–70 | 85–90 |
| Stereoselection | Chiral Zn(II) complex | 55–60 | 90–95 |
| Deprotection | HCl/MeOH | 80–85 | 95–98 |
Q. 1.2. How can the structural integrity of this compound be confirmed under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C for 24–72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis or hydroxyl group oxidation .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For lab-scale testing, reflux in toluene (110°C) and track structural changes via <sup>1</sup>H NMR .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Compare pre- and post-exposure IR spectra for ketone (C=O) and hydroxyl (O–H) band shifts .
Q. Critical Observations :
- Degradation peaks in LC-MS (e.g., m/z 370.4 fragment) indicate ester cleavage .
- NMR signal broadening at >80°C suggests conformational instability .
Advanced Research Questions
Q. 2.1. How can contradictory spectral data (e.g., NMR or MS) arising from stereochemical ambiguity be resolved?
Methodological Answer: Stereochemical discrepancies often stem from overlapping signals or diastereomeric impurities. To resolve these:
- 2D NMR Techniques : Use HSQC and NOESY to assign proton-proton proximities. For example, NOE correlations between H-3 (3S) and H-4 (4R) confirm relative configuration .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration .
- Computational Modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Deviations >2 ppm indicate misassigned stereocenters .
Case Study : A 2021 study on a similar oxane derivative used NOESY to distinguish 3S from 3R configurations by correlating axial methyl protons with adjacent substituents .
Q. 2.2. What strategies are effective for enantioselective synthesis to minimize racemization during large-scale production?
Methodological Answer:
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer. This method achieved 98% ee for a related hydroxy-oxane compound .
- Chiral Auxiliaries : Incorporate a menthol-derived auxiliary to direct stereochemistry at C-3. Remove the auxiliary via mild hydrolysis (e.g., NaHCO3/H2O) .
- Continuous Flow Reactors : Maintain low residence times (<5 min) and precise temperature control (±1°C) to suppress racemization. A 2020 study achieved 94% ee for a labile β-lactam analog using this approach .
Q. Optimization Metrics :
| Strategy | Enantiomeric Excess (ee) | Scale (g) |
|---|---|---|
| Enzymatic Resolution | 95–98% | 10–20 |
| Chiral Auxiliary | 90–92% | 5–10 |
| Continuous Flow | 92–94% | 50–100 |
Q. 2.3. How can computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Prioritize poses with hydrogen bonds between the hydroxyl group and Arg120/His90 residues .
- QSAR Modeling : Train a model using logP, polar surface area, and H-bond donor/acceptor counts. A 2019 QSAR study on oxane-based anti-inflammatories achieved R<sup>2</sup> = 0.89 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability. The undecyl chain’s hydrophobicity may enhance lipid bilayer penetration .
Validation : Compare predicted IC50 values with in vitro assays (e.g., COX-2 inhibition). Discrepancies >10% warrant re-evaluation of force field parameters .
Data Contradiction Analysis
Q. 3.1. How should researchers address conflicting solubility data reported in different solvents?
Methodological Answer:
- Controlled Experiments : Replicate solubility tests in anhydrous solvents (e.g., DMSO, chloroform) under nitrogen to exclude moisture effects. Use UV-Vis spectroscopy (λ = 270 nm) for quantification .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify outliers. For example, discrepancies in ethanol solubility may arise from δH mismatches .
- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., ’s cyclopenta-phenanthren derivatives), adjusting for alkyl chain length effects .
Example : A 2022 study resolved methanol solubility contradictions by identifying trace acetonitrile contamination via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
